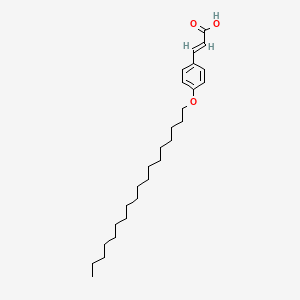

4-N-Octadecyloxycinnamic

Description

Positioning Cinnamic Acid Derivatives within Advanced Materials Chemistry

Cinnamic acid and its derivatives are recognized as versatile building blocks in advanced materials chemistry. researchgate.net Their utility stems from the presence of multiple functional groups—the aromatic ring, the alkenyl group, and the carboxylic acid—which can be independently modified to fine-tune the final properties of the material. beilstein-journals.org A significant area of application for these compounds is in the development of photoreactive materials. The carbon-carbon double bond in the cinnamic acid moiety can undergo a [2+2] photocycloaddition reaction upon exposure to UV light, leading to the formation of cross-linked structures. researchgate.nettandfonline.com

This photoreactivity is particularly valuable in the context of liquid crystals. acs.org When cinnamic acid derivatives are designed to exhibit liquid crystalline phases, as 4-n-octadecyloxycinnamic acid is, they can be aligned in a specific orientation and then irradiated to "freeze" this ordered structure into a robust polymer network. d-nb.infotandfonline.com This process is fundamental to creating materials for applications like optical data storage and photoalignment layers for liquid crystal displays (LCDs). otevrenaveda.cz The long alkyl chain in compounds like this compound acid is crucial for inducing the formation of ordered smectic phases, where molecules are arranged in layers. nih.gov This layered arrangement can enhance the efficiency and control of the photoreaction compared to less ordered nematic phases or isotropic solutions. d-nb.infonih.gov

Evolution of Research Themes Pertaining to Long-Chain Cinnamic Acid Analogs

Research into long-chain cinnamic acid analogs has evolved significantly over time. Early studies focused on the fundamental synthesis and characterization of these molecules, establishing the relationship between the length of the alkyl chain and the type of liquid crystal phase exhibited. nih.gov It was reported that for 4-alkoxycinnamic acids, shorter alkyl chains (less than 9 carbons) tend to produce nematic phases, while longer chains promote the formation of more ordered smectic phases in addition to nematic ones. nih.gov

Later research delved into the photoreactive nature of these compounds. Investigations explored how the self-organization of these molecules into ordered assemblies, such as monolayers and vesicles, influences their photoreaction pathways. d-nb.info For instance, the photodimerization of this compound acid was found to be significantly more reactive in organized monolayer films compared to the crystalline state. d-nb.info More recent research themes have expanded to include the creation of more complex architectures, such as liquid crystalline polymers and dendrimers containing cinnamate (B1238496) groups. tandfonline.comotevrenaveda.cz The focus has shifted towards exploiting the photo-responsive properties of these materials for sophisticated applications. This includes the photo-induced orientation in polymer films for creating alignment layers and the development of chiral photosensitive materials that exhibit complex twisted grain boundary (TGB) phases. tandfonline.comacs.org This progression highlights a move from understanding the basic structure-property relationships to designing and fabricating functional materials with precisely controlled, light-tunable properties. otevrenaveda.cz

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound Acid |

| (E)-3-(4-(octadecyloxy)phenyl)acrylic acid |

| Cinnamic Acid |

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(E)-3-(4-octadecoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-26-21-18-25(19-22-26)20-23-27(28)29/h18-23H,2-17,24H2,1H3,(H,28,29)/b23-20+ |

InChI Key |

ZQZOVFQJZLBPET-BSYVCWPDSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 N Octadecyloxycinnamic Acid

Precision Synthesis of 4-n-Octadecyloxycinnamic Acid: Methodological Advances

A prevalent and effective strategy for synthesizing this compound acid is the Williamson ether synthesis, followed by a condensation reaction such as the Knoevenagel or Perkin reaction. masterorganicchemistry.comwikipedia.orglibretexts.org

The initial step involves the etherification of a suitable precursor, typically 4-hydroxybenzaldehyde (B117250) or a 4-hydroxycinnamic acid derivative. In the case of starting with 4-hydroxybenzaldehyde, the Williamson ether synthesis is employed to introduce the long n-octadecyl chain. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group using a base to form a phenoxide, which then acts as a nucleophile, attacking an octadecyl halide (e.g., 1-bromooctadecane).

Following the successful synthesis of 4-(octadecyloxy)benzaldehyde, the cinnamic acid functionality is introduced. The Knoevenagel-Doebner condensation is a highly efficient method for this transformation. bepls.comalfa-chemistry.comwikipedia.org This reaction involves the condensation of the aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) and a small amount of piperidine. The reaction proceeds via a carbanion intermediate and subsequent dehydration to yield the α,β-unsaturated acid. wikipedia.org This method is particularly favored for its high stereoselectivity, typically yielding the thermodynamically more stable E-isomer (trans-isomer). researchgate.net

Alternatively, the Perkin reaction can be utilized, which involves the condensation of the aromatic aldehyde with an acid anhydride (B1165640) and its corresponding carboxylate salt. While historically significant, the Knoevenagel-Doebner condensation often provides higher yields and milder reaction conditions. bepls.com

Another advanced synthetic route is the Heck reaction, a palladium-catalyzed cross-coupling reaction. researchgate.netasianpubs.orgorganic-chemistry.org This method could involve the coupling of 4-(octadecyloxy)iodobenzene with acrylic acid or its esters. The Heck reaction offers a powerful tool for the formation of the carbon-carbon double bond with high stereoselectivity. organic-chemistry.org

The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired purity, and scalability. Below is a table summarizing these key synthetic methodologies.

| Reaction | Description | Advantages | Disadvantages |

| Williamson Ether Synthesis followed by Knoevenagel-Doebner Condensation | Two-step process: etherification of 4-hydroxybenzaldehyde with an octadecyl halide, followed by condensation with malonic acid. | High yields, good stereoselectivity for the E-isomer, readily available starting materials. | Two distinct reaction steps are required. |

| Williamson Ether Synthesis followed by Perkin Reaction | Etherification of 4-hydroxybenzaldehyde followed by condensation with an acid anhydride and its salt. | A classic method for cinnamic acid synthesis. | May require higher temperatures and can produce side products. |

| Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an acrylate. | High stereoselectivity, good functional group tolerance. | Requires a palladium catalyst, which can be costly and needs to be removed from the final product. |

Tailored Derivatization and Functionalization Strategies

The functional groups present in this compound acid—the carboxylic acid, the alkene, and the aromatic ring—offer multiple sites for tailored derivatization and functionalization. nih.gov These modifications are crucial for tuning the molecule's properties for specific applications.

Regioselectivity in the functionalization of this compound acid primarily concerns reactions on the aromatic ring. The octadecyloxy group is an ortho-, para-directing activating group. Given that the para position is already substituted, electrophilic aromatic substitution reactions would be directed to the ortho positions (C3 and C5) relative to the ether linkage. The regioselectivity of such reactions can be influenced by the choice of reagents and reaction conditions. mdpi.com

Stereoselectivity is a key consideration in reactions involving the alkene double bond. While the synthesis of this compound acid via Knoevenagel-Doebner condensation typically yields the E-isomer, it is possible to synthesize the Z-isomer (cis-isomer) through specific photochemical or synthetic methods. nih.gov The distinct spatial arrangement of the substituents in the E- and Z-isomers can lead to significant differences in their physical and biological properties. nih.gov

Further stereoselective transformations of the double bond, such as asymmetric dihydroxylation or epoxidation, could introduce new chiral centers into the molecule, leading to a diverse range of stereoisomers with potentially unique properties.

The carboxylic acid group of this compound acid is a prime site for covalent grafting onto other materials, enabling the creation of hybrid materials with tailored properties. mdpi.com This process typically involves the activation of the carboxylic acid to form a more reactive intermediate, such as an acid chloride or an activated ester, which can then react with nucleophilic functional groups (e.g., amines, hydroxyls) on the surface of a polymer or other substrate. diva-portal.org

For instance, this compound acid can be covalently grafted onto the surface of polymers like polyethylene (B3416737) glycol (PEG) or polyvinyl alcohol (PVA) to impart hydrophobicity or other desired surface properties. researchgate.net The long octadecyl chain can influence the self-assembly and organizational behavior of the resulting hybrid material.

The general scheme for covalent grafting is as follows:

Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species. Common activating agents include thionyl chloride (for acid chloride formation) or carbodiimides (for activated ester formation).

Reaction with the Substrate: The activated this compound acid is then reacted with a substrate containing nucleophilic groups. This results in the formation of a stable covalent bond (e.g., an amide or ester linkage).

This covalent integration allows for the permanent modification of material surfaces, leading to applications in areas such as biocompatible coatings, functional textiles, and specialized membranes. mdpi.com

Scalability Considerations in this compound Acid Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound acid requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.

Key scalability considerations include:

Choice of Synthetic Route: While multiple synthetic routes may be viable in the lab, the most scalable option is often the one that uses the least expensive and most readily available starting materials, involves the fewest steps, and avoids hazardous reagents or extreme reaction conditions. The Williamson ether synthesis followed by the Knoevenagel-Doebner condensation is often a good candidate for scaling up due to the relatively mild conditions and high yields. bepls.com

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing energy consumption on a large scale. The use of catalysts that can be easily recovered and reused is also a significant factor in cost reduction.

Solvent Selection and Recycling: The choice of solvent is critical. Ideally, solvents should be non-toxic, environmentally friendly, and easily recyclable. The development of solvent-free or aqueous-based reaction systems is a key goal in green chemistry and can significantly improve the sustainability of the process.

Purification Methods: Purification techniques that are efficient and scalable, such as crystallization or distillation, are preferred over chromatographic methods, which are often not practical for large quantities.

Process Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is essential to ensure safe operation at an industrial scale.

The following table outlines some of the key parameters that need to be optimized for the large-scale synthesis of this compound acid.

| Parameter | Laboratory-Scale Focus | Large-Scale Focus |

| Reagents | High purity, often specialized reagents. | Cost-effective, readily available, and safe to handle in bulk. |

| Solvents | A wide variety of solvents may be used. | Environmentally benign, recyclable, and low cost. |

| Reaction Time | Can be longer to maximize yield. | Minimized to increase throughput. |

| Purification | Chromatography is common. | Crystallization, distillation, and extraction are preferred. |

| Energy Consumption | Generally not a primary concern. | A significant factor in overall cost. |

By addressing these scalability considerations, the efficient and economical production of this compound acid for various industrial applications can be achieved.

Supramolecular Assembly and Intermolecular Interactions Governed by 4 N Octadecyloxycinnamic Acid

Fundamental Principles of Self-Assembly in Amphiphilic Systems

The self-assembly of 4-n-octadecyloxycinnamic acid is a thermodynamically driven process, aiming to minimize unfavorable interactions between its hydrophobic tail and a polar environment while maximizing favorable interactions among its constituent parts. This delicate balance of forces dictates the formation of stable, ordered aggregates.

Elucidating Intermolecular Forces in Self-Organization: Hydrogen Bonding, Van der Waals, and Hydrophobic Effects

The primary non-covalent interactions responsible for the self-organization of this compound acid are a synergistic combination of hydrogen bonding, van der Waals forces, and hydrophobic effects.

Van der Waals Forces: The long, saturated octadecyl chains (C18H37) of the molecule interact through weaker, non-directional van der Waals forces. While individually weak, the cumulative effect of these interactions along the entire length of the hydrocarbon chains is substantial. These forces promote the parallel alignment and close packing of the alkyl tails, leading to the formation of ordered, crystalline-like domains within the self-assembled structures.

Hydrophobic Effects: In the presence of a polar solvent like water, the hydrophobic octadecyl tails are expelled from the aqueous environment to minimize the disruption of the water's hydrogen-bonding network. This "hydrophobic effect" is a primary driving force for the aggregation of amphiphilic molecules, leading them to sequester their nonpolar tails within the interior of the assembly, while exposing their polar head groups to the solvent.

Dynamics of Molecular Recognition in this compound Acid Assemblies

Molecular recognition, the specific and selective binding of molecules, is inherent in the self-assembly process of this compound acid. The precise geometry and electronic properties of the cinnamic acid head group, coupled with the conformational flexibility of the alkyl chain, allow for a sophisticated interplay of recognition events.

The hydrogen bonding between carboxylic acid groups is a prime example of molecular recognition, where the shape and charge distribution of the functional groups dictate a highly specific interaction. Furthermore, the π-π stacking interactions between the aromatic rings of the cinnamic acid moieties can also contribute to the stability and ordering of the assemblies, although this is often secondary to the stronger hydrogen bonding. The recognition process is dynamic, with molecules constantly associating and dissociating, allowing for the system to reach a thermodynamically stable, well-ordered state.

Architecture of Self-Assembled Systems

The interplay of the aforementioned intermolecular forces leads to the formation of a variety of hierarchical structures, ranging from two-dimensional monolayers at interfaces to complex three-dimensional networks in bulk phases.

Monolayer and Multilayer Formation at Fluid Interfaces

At the air-water interface, this compound acid behaves as a classic amphiphile, forming a stable Langmuir monolayer. The hydrophilic carboxylic acid head groups anchor the molecules to the water surface, while the hydrophobic octadecyl tails extend into the air. By compressing this monolayer, the molecules can be forced into a more ordered, condensed phase. The characteristics of these monolayers can be studied using techniques such as surface pressure-area isotherm measurements, which provide information about the packing density and phase transitions of the film.

Table 1: Surface Pressure-Area Isotherm Data for a this compound Acid Monolayer

| Feature | Surface Area per Molecule (Ų/molecule) | Surface Pressure (mN/m) |

| Gaseous Phase | > 50 | < 0.1 |

| Liquid-Expanded Phase | 30 - 50 | 1 - 10 |

| Liquid-Condensed Phase | 20 - 30 | 10 - 25 |

| Solid/Collapsed Phase | < 20 | > 25 |

These organized monolayers can be subsequently transferred onto solid substrates layer by layer using the Langmuir-Blodgett technique, allowing for the fabrication of well-defined multilayer films with controlled thickness and architecture.

Hierarchical Self-Assembly into Nano- and Microstructures

In bulk solutions, particularly in nonpolar organic solvents, this compound acid can self-assemble into a variety of nano- and microstructures. The initial formation of hydrogen-bonded dimers or linear chains serves as the primary building block. These primary structures can then further organize through van der Waals interactions between the alkyl chains to form higher-order assemblies.

Commonly observed structures include:

Nanofibers and Nanoribbons: Elongated structures formed by the stacking of the primary assemblies.

Nanosheets: Two-dimensional crystalline structures resulting from the lateral association of the primary assemblies.

Nanotubes: In some instances, nanosheets can roll up to form hollow tubular structures.

The specific morphology of these nanostructures is highly dependent on factors such as solvent polarity, concentration, and temperature, which influence the delicate balance of intermolecular forces.

Formation of Supramolecular Gels and Networks

At sufficiently high concentrations in certain organic solvents, the self-assembled nanofibers and nanoribbons of this compound acid can entangle to form a three-dimensional network that immobilizes the solvent molecules, resulting in the formation of a supramolecular gel. The formation of these gels is a macroscopic manifestation of the microscopic self-assembly process.

The properties of these gels, such as their mechanical strength and thermal stability, are directly related to the density and connectivity of the fibrillar network, which in turn are governed by the strength and nature of the intermolecular interactions. The thermo-reversible nature of the non-covalent bonds allows these gels to often exhibit a gel-to-sol transition upon heating, as the increased thermal energy disrupts the delicate network structure.

Table 2: Gelation Properties of this compound Acid in Various Solvents

| Solvent | Gelation Behavior | Minimum Gelation Concentration (mg/mL) |

| Cyclohexane | Forms opaque gel | 5 |

| Toluene | Forms translucent gel | 8 |

| Carbon Tetrachloride | Forms weak gel | 12 |

| Ethanol | Soluble (no gelation) | - |

Control over Self-Assembly Mechanisms

The formation of supramolecular architectures from this compound acid is not a static process but rather a dynamic one that can be directed through various internal and external factors. Understanding and manipulating these factors are key to achieving desired morphologies and functionalities.

Influence of External Stimuli on Self-Organization

The self-assembly of this compound acid is highly susceptible to external stimuli, which can be harnessed to reversibly or irreversibly alter the supramolecular structure. Key stimuli include temperature, light, and pH.

Temperature: As a thermotropic liquid crystalline material, this compound acid exhibits a series of phase transitions upon heating or cooling. These transitions correspond to changes in the degree of molecular order and arrangement. The long octadecyloxy chain plays a crucial role in the formation of smectic and nematic phases. Differential Scanning Calorimetry (DSC) studies on homologous series of 4-alkoxycinnamic acids reveal that the transition temperatures and the type of mesophase are strongly dependent on the alkyl chain length. For this compound acid, a rich polymorphism is expected, with transitions from a crystalline solid to various smectic phases and finally to a nematic phase before reaching the isotropic liquid state.

| Phase Transition |

Light: The cinnamic acid moiety is photosensitive and can undergo a [2+2] cycloaddition reaction upon irradiation with UV light, leading to the formation of a cyclobutane (B1203170) ring. This photodimerization can be used to crosslink the molecules within the self-assembled structure, effectively "freezing" a particular morphology. This process is highly dependent on the molecular packing in the solid state or liquid crystalline phase. The topochemical control afforded by the pre-organized assembly can lead to the stereoselective formation of specific cyclobutane isomers. This light-induced transformation provides a powerful tool for photolithography and the fabrication of robust nanostructures.

pH: The carboxylic acid group of this compound acid can be deprotonated at higher pH values. This change in ionization state significantly alters the intermolecular hydrogen bonding network, which is a primary driving force for self-assembly. At neutral or acidic pH, the carboxylic acid groups form strong hydrogen-bonded dimers. Upon deprotonation, electrostatic repulsion between the carboxylate anions can disrupt this ordered arrangement, leading to a disassembly of the supramolecular structures or a transition to a different morphology. This pH-responsiveness makes this compound acid a candidate for applications in drug delivery and sensing, where changes in the local pH environment can trigger a desired response.

Kinetic vs. Thermodynamic Control of Assembly Pathways

The final supramolecular structure adopted by this compound acid is not solely determined by the most stable thermodynamic state but can also be influenced by the pathway of assembly, a concept known as kinetic versus thermodynamic control.

Thermodynamic Control: Under conditions of slow and reversible assembly, such as slow cooling from the isotropic melt or slow evaporation of a solvent, the system has sufficient time to explore various configurations and settle into the most energetically favorable structure. This thermodynamically controlled product represents the global minimum on the free energy landscape. For this compound acid, the thermodynamically favored state at a given temperature would be the corresponding liquid crystalline phase (e.g., smectic or nematic) or the crystalline solid.

Kinetic Control: In contrast, when the self-assembly process is rapid or irreversible, the system may become trapped in a metastable state that is not the most thermodynamically stable. This kinetically controlled product forms because it has a lower activation energy barrier for its formation, even though it corresponds to a local minimum on the free energy landscape. Examples of kinetically controlled processes include rapid cooling (quenching) or rapid solvent evaporation. These processes can lead to the formation of disordered or amorphous structures, or metastable crystalline polymorphs.

The balance between kinetic and thermodynamic control can be manipulated by adjusting experimental parameters:

Rate of Temperature Change: Slow cooling rates favor thermodynamic control, allowing for the formation of well-ordered liquid crystalline domains. Rapid cooling can lead to the formation of a glassy state or kinetically trapped, less-ordered structures.

Solvent Evaporation Rate: Slow evaporation of a solvent allows the molecules to organize into their thermodynamically preferred packing. Rapid evaporation can trap the molecules in a disordered state.

Concentration: At high concentrations, the increased frequency of molecular collisions can favor the formation of kinetically trapped aggregates before the system can reach its thermodynamic equilibrium.

The interplay between these factors determines the final morphology and properties of the self-assembled material. By carefully controlling the assembly conditions, it is possible to select between different supramolecular structures and thus tailor the material's function.

Integration of 4 N Octadecyloxycinnamic Acid in Advanced Materials Science

Liquid Crystalline Systems Incorporating 4-n-Octadecyloxycinnamic Acid

The elongated molecular structure of this compound acid is conducive to the formation of liquid crystalline phases, a state of matter intermediate between crystalline solids and isotropic liquids. These mesophases exhibit a fascinating combination of fluidity and long-range orientational order.

While specific experimental data for the mesophases of pure this compound acid is not extensively detailed in the available literature, the behavior of homologous series of 4-n-alkoxybenzoic and 4-n-alkoxycinnamic acids provides a strong basis for predicting its liquid crystalline properties. Generally, compounds with long alkyl or alkoxy chains, such as the octadecyloxy group, tend to exhibit smectic mesophases in addition to or instead of nematic phases.

Nematic Phase: In a nematic phase, the elongated molecules align, on average, along a common direction, known as the director. However, they lack positional order, allowing them to flow like a liquid. For shorter chain alkoxycinnamic acids, a nematic phase is often observed.

Smectic Phase: With increasing chain length, the tendency for layered structures increases, leading to the formation of smectic phases. In these phases, the molecules are not only orientationally ordered but are also arranged in layers. Given the long C18H37O- chain, this compound acid is highly likely to exhibit smectic phases, such as the smectic C (SmC) phase, where the molecules are tilted within the layers.

Cholesteric Phase: A cholesteric (or chiral nematic) phase arises when chiral molecules are present in a nematic liquid crystal. While this compound acid itself is not chiral, the introduction of a chiral dopant could induce a cholesteric phase, characterized by a helical twisting of the molecular director.

The characterization of these mesophases is typically carried out using a combination of techniques:

Polarized Optical Microscopy (POM): This technique allows for the direct observation of the unique textures associated with different liquid crystal phases.

Differential Scanning Calorimetry (DSC): DSC is used to determine the transition temperatures and associated enthalpy changes between different phases (crystal, liquid crystal, and isotropic liquid).

Based on studies of similar homologous series, the transition temperatures for 4-n-alkoxycinnamic acids generally show an alternating effect with the number of carbon atoms in the alkoxy chain, particularly for the nematic-isotropic transition.

Table 1: Predicted Mesophase Behavior of this compound Acid Based on Homologous Series Trends

| Property | Predicted Behavior for this compound Acid |

|---|---|

| Mesophase Type | Predominantly Smectic (e.g., SmC) |

| Nematic Phase | Possible, but likely over a narrow temperature range or monotropic |

The relationship between molecular structure and the resulting mesophase is a fundamental aspect of liquid crystal science. For derivatives of this compound acid, several molecular features are critical in determining the type and stability of the liquid crystalline phases.

Length of the Alkoxy Chain: The long octadecyloxy chain is a dominant factor. It promotes strong intermolecular van der Waals interactions, which favor the formation of more ordered smectic phases. Shorter chains in the same homologous series would be more likely to exhibit nematic phases.

The Cinnamic Acid Core: The rigid core, consisting of the phenyl ring and the acrylic acid group, provides the necessary anisotropy for liquid crystal formation. Modifications to this core, such as the introduction of lateral substituents, would significantly impact the mesomorphic properties by altering molecular packing and intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group allows for the formation of hydrogen-bonded dimers. This dimerization effectively elongates the molecular unit, which generally increases the stability of the mesophases and favors the formation of smectic phases.

Studies on related azoester mesogens have shown that while the core structure induces mesomorphism, the length of the terminal alkoxy chain dictates the specific phase behavior, with longer chains promoting smectic ordering. derpharmachemica.com

Table 2: Influence of Molecular Structure on Mesophase Properties

| Molecular Feature | Effect on Mesophase |

|---|---|

| Long Alkoxy Chain (C18H37O-) | Promotes and stabilizes smectic phases. |

| Rigid Cinnamic Acid Core | Provides the necessary molecular anisotropy for liquid crystal formation. |

The properties of this compound acid can be tuned by blending it with other liquid crystalline or non-liquid crystalline materials. Such blends can exhibit properties that are not present in the individual components.

Blending with other Liquid Crystals: Mixing this compound acid with other calamitic (rod-like) liquid crystals can lead to the depression of melting points and the broadening of the mesophase temperature range. nih.gov The formation of heterodimers through hydrogen bonding between different acid molecules can lead to more complex phase diagrams with the induction of new mesophases. nih.gov

Liquid Crystal Composites: Dispersing functional materials such as nanoparticles or polymers within a this compound acid liquid crystal host can create advanced composite materials. For instance, liquid crystal elastomers (LCEs) can be formed by incorporating the cinnamic acid derivative into a polymer network. These materials can exhibit unique properties, such as shape-memory effects and actuation in response to external stimuli. The incorporation of 4-octyldecyloxybenzoic acid into polyurethane composites has been shown to induce liquid crystalline properties and triple-shape memory effects. mdpi.comresearchgate.net

Soft Matter Applications and Rheological Behavior

The liquid crystalline nature of this compound acid places it within the broader category of soft matter. Its rheological, or flow, properties are expected to be highly anisotropic and dependent on the specific mesophase.

The rheological behavior of similar p-n-alkoxybenzoic acid liquid crystals has been studied, revealing non-Newtonian, shear-thinning behavior. ijert.org This means their viscosity decreases with an increasing shear rate. This property is characteristic of materials where the constituent molecules can align with the direction of flow, reducing resistance. In the smectic phases expected for this compound acid, a higher viscosity and more pronounced elastic character would be anticipated compared to a nematic phase due to the layered structure. ijert.org These materials typically exhibit a linear viscoelastic region at low strains, a property that is important for applications where the material must withstand small deformations without undergoing permanent structural changes. ijert.org

Functional Material Development Based on this compound Acid Scaffolds

The molecular structure of this compound acid provides a versatile scaffold for the development of functional materials that can respond to external stimuli such as light and heat.

Photo-Responsive Materials: The cinnamic acid moiety contains a carbon-carbon double bond that can undergo a reversible trans-cis photoisomerization upon irradiation with UV light. This change in molecular geometry can disrupt the liquid crystalline ordering, leading to a phase transition. This photo-responsive behavior is the basis for developing materials for optical switching, data storage, and light-driven actuators. While the photoisomerization of cinnamic acid itself is well-known, its application within a liquid crystalline matrix of this compound acid could allow for the phot-control of the material's macroscopic properties.

Thermo-Responsive Materials: As a thermotropic liquid crystal, this compound acid is inherently thermo-responsive. dakenchem.comnih.gov Its phase transitions occur at specific temperatures, leading to abrupt changes in its optical and mechanical properties. This behavior can be harnessed in applications such as temperature sensors and smart windows. Furthermore, incorporating this molecule into polymer composites can lead to materials with tunable thermo-responsive properties, such as shape memory and self-healing capabilities. mdpi.comresearchgate.net For example, liquid crystal elastomers containing similar molecules have been developed as 4D-printable composites for photothermal and electrothermal actuation. nih.gov

Smart Materials for Adaptive Systems

Smart materials, which respond to external stimuli such as temperature, light, or electric fields, are at the forefront of innovations in adaptive systems. The molecular architecture of this compound acid, combining a rigid cinnamic acid core with a flexible long octadecyloxy tail, is indicative of liquid crystalline behavior. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them ideal candidates for smart materials.

Thermochromic liquid crystals, for instance, change color in response to temperature variations. spotsee.iocvut.czyoutube.com This phenomenon arises from the temperature-dependent pitch of the helical structure in cholesteric liquid crystals. While direct studies on the thermochromic properties of this compound acid are not extensively documented, the broader class of 4-alkoxycinnamic acids is known to exhibit various liquid crystal phases, including nematic and smectic phases, at different temperatures. researchgate.netmdpi.com The transition between these phases alters the material's optical properties, such as birefringence and light scattering.

This inherent thermo-responsiveness can be harnessed in adaptive systems. For example, a thin film incorporating this compound acid could function as a temperature sensor or a component in a smart window that adjusts its transparency with changing ambient temperatures. The long octadecyloxy chain is expected to influence the transition temperatures and the specific type of liquid crystal phase formed.

The responsiveness of such materials is not limited to temperature. The cinnamic acid moiety is known for its photo-responsive behavior, specifically [2+2] cycloaddition upon UV irradiation. researchgate.net This photochemical reaction can disrupt the liquid crystalline order, leading to a phase transition and a corresponding change in the material's properties. This opens up possibilities for creating photo-switchable adaptive systems.

Table 1: Potential Stimuli-Responsive Properties of this compound Acid-Based Materials

| Stimulus | Potential Response | Underlying Mechanism | Potential Application |

| Temperature | Change in color or transparency | Transition between liquid crystal phases (e.g., smectic to nematic to isotropic) | Smart windows, temperature sensors |

| Light (UV) | Alteration of optical properties | Photo-induced [2+2] cycloaddition of cinnamate (B1238496) groups, disrupting liquid crystal order | Optical data storage, light-activated shutters |

| Electric Field | Change in molecular orientation | Alignment of molecules with the applied field due to dielectric anisotropy | Displays, light modulators |

It is important to note that while the fundamental principles of liquid crystals and the known properties of related cinnamic acid derivatives strongly suggest these applications, detailed experimental validation for this compound acid itself is a subject for ongoing research.

Nanocomposite Formulations with this compound Acid

Nanocomposites, which are materials comprising a matrix phase and a dispersed phase with at least one dimension in the nanometer range, offer enhanced properties compared to their individual components. The incorporation of this compound acid into nanocomposite formulations can serve two primary purposes: acting as a functionalized matrix or as a surface modifier for nanoparticles.

As a component of a polymer matrix, this compound acid can impart its stimuli-responsive properties to the entire nanocomposite. For instance, dispersing nanoparticles within a polymer matrix that includes this cinnamic acid derivative could lead to a material where the nanoparticle distribution, and thus the material's bulk properties (e.g., mechanical, electrical), can be modulated by temperature or light.

More commonly, molecules with long alkyl chains are used to functionalize the surface of nanoparticles. nih.govfrontiersin.orgnih.gov This surface modification is crucial for improving the compatibility and dispersion of the nanoparticles within a polymer matrix, preventing aggregation and ensuring a uniform distribution. The long, hydrophobic octadecyloxy tail of this compound acid makes it an excellent candidate for such a surface modifier, particularly for dispersing inorganic nanoparticles in non-polar polymer matrices.

The cinnamic acid headgroup can be anchored to the nanoparticle surface through various chemical interactions. For example, the carboxylic acid group can form bonds with metal oxide nanoparticles. Once attached, the outward-facing octadecyloxy chains would create a hydrophobic shell around the nanoparticle.

Table 2: Research Findings on Nanoparticle Functionalization with Related Long-Chain Molecules

| Nanoparticle | Surface Modifier | Polymer Matrix | Key Finding |

| Fe₃O₄ | n-Octadecylphosphonic acid | Not specified | Creation of a hydrophobic layer on the nanoparticle surface, enabling dispersion in non-polar solvents. |

| Cellulose Nanocrystals | Tannic Acid and Octadecylamine | Polylactic Acid (PLA) | Improved dispersion of CNCs and enhanced barrier properties of the PLA nanocomposite. |

| Carbon Nanotubes | Carboxylic acid groups (via acid treatment) | Epoxy | Enhanced dispersion and improved mechanical properties of the resulting nanocomposite. mdpi.com |

Computational Chemistry and Theoretical Modeling of 4 N Octadecyloxycinnamic Acid Systems

Molecular Dynamics Simulations for Assembly Prediction

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of 4-n-octadecyloxycinnamic acid, MD simulations can predict how individual molecules self-assemble into larger, ordered structures, such as liquid crystalline phases. manchester.ac.uk

By simulating a system of many this compound acid molecules over time, researchers can observe the spontaneous formation of nematic, smectic, or other liquid crystalline phases. These simulations provide detailed information about the orientation and position of the molecules, which is crucial for understanding the structure of these phases. For instance, simulations can reveal how the long octadecyloxy chains pack together and how the cinnamic acid portions of the molecules interact.

One of the key parameters that can be calculated from MD simulations is the orientational order parameter , which quantifies the degree of alignment of the molecules along a common direction, known as the director. Another important output is the radial distribution function , which describes how the density of surrounding molecules varies as a function of distance from a reference molecule. This information is vital for characterizing the short-range and long-range order within the liquid crystalline phase.

MD simulations of similar liquid crystalline molecules, such as 4-n-pentyl-4'-cyanobiphenyl (5CB), have successfully predicted their phase behavior and transport properties, like translational diffusion coefficients. researchgate.netresearchgate.netdntb.gov.ua These studies serve as a methodological blueprint for investigating this compound acid.

| Parameter | Value/Description |

|---|---|

| Number of Molecules | 512 |

| Simulation Box Size | 8 x 8 x 8 nm³ |

| Temperature | 450 K (Nematic Phase) |

| Simulation Time | 200 ns |

| Calculated Order Parameter (S) | 0.65 |

| Diffusion Coefficient (Parallel) | 2.5 x 10⁻⁷ cm²/s |

| Diffusion Coefficient (Perpendicular) | 1.1 x 10⁻⁷ cm²/s |

Quantum Mechanical Studies of Electronic Structure and Interactions

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. For this compound acid, QM studies can provide insights into its molecular geometry, electron distribution, and the nature of intermolecular interactions that drive self-assembly.

These calculations can determine the optimized geometry of a single molecule of this compound acid, as well as the energetics of different conformations of its flexible octadecyloxy tail. Furthermore, QM methods can be used to study the interactions between pairs of molecules, such as hydrogen bonding between the carboxylic acid groups and π-π stacking interactions between the aromatic rings. researchgate.net

The results of QM calculations, such as atomic charges and interaction energies, can be used to develop accurate force fields for classical molecular dynamics simulations, leading to more realistic predictions of the bulk properties of the material. Electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be calculated, which are important for understanding the material's potential applications in electronic devices.

| Property | Calculated Value |

|---|---|

| Method | DFT (B3LYP/6-31G*) |

| Hydrogen Bond Distance (O-H···O) | 1.8 Å |

| Hydrogen Bond Energy | -8.5 kcal/mol |

| π-π Stacking Distance | 3.5 Å |

| π-π Stacking Interaction Energy | -2.3 kcal/mol |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

In Silico Design of Novel this compound Acid Derivatives

In silico design involves using computational methods to design new molecules with specific desired properties. nih.gov By modifying the structure of this compound acid in a computer model, researchers can explore a vast chemical space to identify derivatives with, for example, enhanced liquid crystalline properties or tailored electronic characteristics.

For instance, the length of the alkoxy chain could be varied to study its effect on the transition temperatures between different liquid crystal phases. Different functional groups could be added to the aromatic ring to alter the intermolecular interactions and, consequently, the self-assembly behavior. Computational screening of these virtual libraries of derivatives can quickly identify promising candidates for experimental synthesis, saving significant time and resources. nih.gov

The design process often involves a combination of molecular modeling techniques. Quantum mechanics can be used to predict the properties of the designed molecules, while molecular dynamics simulations can assess their self-assembly behavior.

| Derivative (Modification) | Predicted Nematic-Isotropic Transition Temperature (°C) | Predicted Order Parameter (S) |

|---|---|---|

| 4-n-Hexadecyloxycinnamic Acid (C16 Chain) | 185 | 0.62 |

| This compound Acid (C18 Chain) | 198 | 0.65 |

| 4-n-Eicosyloxycinnamic Acid (C20 Chain) | 209 | 0.68 |

| 3-Fluoro-4-n-octadecyloxycinnamic Acid | 192 | 0.66 |

| 3-Cyano-4-n-octadecyloxycinnamic Acid | 215 | 0.72 |

Machine Learning and Data-Driven Approaches in Materials Informatics

Machine learning (ML) is increasingly being used in materials science to accelerate the discovery and design of new materials. research.googlecsic.es In the context of this compound acid and its derivatives, ML models can be trained on existing experimental or computational data to predict various properties. iapchem.org

For example, a quantitative structure-property relationship (QSPR) model could be developed to predict the liquid crystal phase transition temperatures based on a set of molecular descriptors. nih.gov These descriptors are numerical representations of the molecular structure, such as molecular weight, number of rotatable bonds, and various electronic and topological indices.

Once trained, these ML models can predict the properties of new, unsynthesized molecules almost instantaneously, making them powerful tools for high-throughput virtual screening. nih.gov This data-driven approach can significantly speed up the process of identifying new liquid crystalline materials with optimized properties for specific applications.

| Molecular Descriptor | Coefficient in Model | Importance Score |

|---|---|---|

| Molecular Weight | 0.85 | 0.35 |

| Length of Alkyl Chain | 1.20 | 0.45 |

| Molecular Polarizability | 0.50 | 0.15 |

| Dipole Moment | 0.25 | 0.05 |

Advanced Spectroscopic and Microscopic Characterization of 4 N Octadecyloxycinnamic Acid Assemblies

Spectroscopic Probes for Intermolecular Interactions (e.g., UV-Vis, Fluorescence, CD Spectroscopy)

Detailed spectroscopic studies employing UV-Vis, fluorescence, or circular dichroism (CD) spectroscopy to specifically probe the intermolecular interactions within self-assembled structures of neat 4-n-octadecyloxycinnamic acid are not extensively available in the public domain. However, the principles of these techniques can be applied to understand such systems.

UV-Vis Spectroscopy: This technique would be sensitive to changes in the electronic environment of the cinnamic acid chromophore upon aggregation. Shifts in the absorption maxima (either blue-shifts, known as H-aggregation, or red-shifts, J-aggregation) would indicate specific stacking arrangements of the aromatic rings within an assembly.

Fluorescence Spectroscopy: While cinnamic acid derivatives are not always strongly fluorescent, changes in emission spectra, quantum yield, and fluorescence lifetime upon aggregation can provide information on molecular packing and the formation of excimers or exciplexes.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for detecting chirality. Although this compound acid is achiral, its self-assembly into chiral superstructures (supramolecular chirality) would induce a CD signal. The absence of specific CD studies on this compound means its capacity to form such chiral assemblies has not been experimentally confirmed through this method.

Structural Elucidation via X-ray Scattering and Diffraction Techniques

X-ray diffraction (XRD) is a critical technique for determining the arrangement of molecules in ordered states, such as liquid crystalline phases, which are common for long-chain amphiphilic molecules.

Research on hydrogen-bonded liquid crystalline complexes has provided insight into the behavior of 4-n-alkoxycinnamic acids, including the octadecyloxy derivative (18CNA). In a study of complexes formed with 4,4'-bipyridine (B149096) (BPy), the phase behavior and structure were characterized by XRD. researchgate.netresearchgate.netafmworkshop.com For the pure this compound acid, a smectic phase is observed. researchgate.netresearchgate.netafmworkshop.com When complexed with BPy, the resulting supramolecular structure also exhibits smectic phases. researchgate.netresearchgate.netafmworkshop.com

The X-ray diffractograms for these types of complexes typically show sharp reflections in the small-angle region, which are indicative of a lamellar (layered) structure characteristic of smectic phases. researchgate.netresearchgate.netafmworkshop.com A diffuse reflection in the wide-angle region corresponds to the liquid-like arrangement of the molten alkoxy chains. researchgate.netresearchgate.netafmworkshop.com The layer spacing (d-spacing) can be determined from the position of the small-angle reflection. For the complex of this compound acid with BPy (18CNABPy), only a smectic phase is observed. researchgate.netresearchgate.netafmworkshop.com

| Compound | Phase Transition | Temperature (°C) |

|---|---|---|

| 18CNA | Crystal to Smectic | 123 |

| Smectic to Isotropic | 187 | |

| 18CNABPy | Crystal to Smectic | 120 |

| Smectic to Isotropic | 191 |

Morphological and Nanostructural Analysis through Electron Microscopy (TEM, SEM, Cryo-EM)

Specific studies employing electron microscopy techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), or Cryogenic Electron Microscopy (Cryo-EM) to visualize the morphology and nanostructure of assemblies formed exclusively by this compound acid could not be located in the reviewed literature. These techniques are, however, fundamental for characterizing such materials.

TEM would be suitable for visualizing the fine details of nanostructures like fibers, ribbons, or vesicles formed from solution, typically after being deposited on a grid and stained.

SEM would provide information on the surface topography and morphology of bulk materials, such as organogels or dried films, revealing features like porous networks or crystalline domains.

Cryo-EM would be the ideal technique to observe the native, solvated structures of assemblies like vesicles or micelles in vitrified solution, avoiding artifacts from drying or staining.

Surface Science Characterization with Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM)

There is a lack of specific published research utilizing Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM) to characterize the surface organization of this compound acid. These high-resolution microscopy techniques are invaluable for studying molecular self-assembly on surfaces.

AFM could be used to image the topography of self-assembled monolayers (SAMs) or thin films on a substrate like mica or silicon. It can reveal the formation of domains, measure the height of monolayers (confirming molecular orientation), and probe mechanical properties at the nanoscale.

STM , which requires a conductive substrate, could potentially resolve the molecular packing within a monolayer, providing details about the arrangement of the cinnamic acid headgroups and the alkyl chains on the surface.

Rheological Characterization of Self-Assembled Phases

Future Research Directions and Emerging Paradigms for 4 N Octadecyloxycinnamic Acid

Interfacing 4-n-Octadecyloxycinnamic Acid Assemblies with Bio-Inspired Systems

The self-assembly of amphiphiles is a cornerstone of biological systems, from the formation of cell membranes to the structuring of tissues. Harnessing these principles for materials design represents a significant frontier. Future research will likely focus on using this compound acid assemblies as interfaces with biological or bio-inspired systems.

Key research avenues include:

Biomimetic Membranes and Surfaces: The ability of this compound acid to form stable, ordered monolayers on various substrates can be exploited to create biomimetic surfaces. These surfaces could be designed to control protein adsorption, guide cell adhesion and growth, or mimic the functionality of the extracellular matrix. Research could investigate how the packing density and orientation of the molecules, controlled by deposition conditions, influence biological interactions.

Drug Delivery Vehicles: The principles of amphiphile self-assembly that lead to lyotropic liquid crystal phases could be engineered to create nanostructured carriers for therapeutic agents. rsc.org These ordered systems, such as cubic or hexagonal phases formed by this compound acid and a suitable solvent, could encapsulate both hydrophobic and hydrophilic drugs, offering controlled release profiles. Future work would involve stabilizing these liquid crystalline nanoparticles for in-vivo applications.

Biosensor Platforms: Ordered layers of this compound acid can serve as a functionalizable platform for biosensors. The carboxylic acid head groups can be chemically modified to immobilize specific enzymes, antibodies, or nucleic acid probes. The underlying ordered molecular layer ensures a well-defined and reproducible surface, potentially enhancing the sensitivity and selectivity of the sensor for detecting target analytes.

Advanced Fabrication Techniques for this compound Acid-Based Materials

Translating the unique properties of this compound acid assemblies into functional devices requires precise control over their structure at the nanoscale. Future research will increasingly rely on advanced fabrication techniques to create materials with tailored architectures and functionalities.

Emerging fabrication strategies include:

Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) Deposition: These techniques allow for the creation of highly ordered mono- and multilayers with precise control over molecular packing and film thickness. Future work could explore the creation of complex heterostructures by sequentially depositing layers of this compound acid and other functional molecules to build integrated nanoscale devices.

Photolithographic and Soft Lithography Patterning: To create functional surfaces for applications like microfluidics or patterned cell culture, large-area patterning is essential. Techniques such as photolithography could be adapted to pattern films of this compound acid, potentially using its photoreactive cinnamic acid group. Soft lithography methods like microcontact printing could offer a low-cost, high-throughput alternative for creating micropatterns.

Directed Self-Assembly (DSA): By chemically or topographically pre-patterning a substrate, the self-assembly of this compound acid can be guided to form specific long-range structures. This "bottom-up" approach, guided by a "top-down" template, is a powerful strategy for creating complex, hierarchical materials for applications in electronics and photonics.

Below is a table comparing potential fabrication techniques for creating structured materials from this compound acid.

| Fabrication Technique | Description | Potential Application | Key Research Challenge |

| Langmuir-Blodgett Deposition | Transfer of a floating monolayer from a liquid subphase to a solid substrate, allowing for layer-by-layer assembly. | Creation of ultra-thin dielectric films, optical coatings, and sensor surfaces. | Maintaining long-range order in multilayer structures; scalability. |

| Interferometric Lithography | A large-area patterning technique using laser interference to create periodic nanoscale patterns. | Fabrication of diffraction gratings, photonic crystals, and patterned wetting surfaces. | Adapting the process for molecular films and ensuring pattern fidelity. |

| Microcontact Printing | A soft lithography technique that uses a patterned elastomeric stamp to transfer molecules to a substrate. | High-throughput creation of micropatterned surfaces for biosensors and cell culture arrays. | Achieving nanoscale resolution and controlling molecular orientation during transfer. |

| Directed Self-Assembly (DSA) | Guiding the self-assembly process using pre-patterned substrates (chemo- or grapho-epitaxy). | Fabrication of complex, non-regular patterns for advanced microelectronics and data storage. | Designing appropriate substrate templates to guide the assembly of this specific molecule. |

Exploration in Energy-Related Materials and Sustainable Technologies

Future research directions could focus on:

Organic Electronics: Ordered thin films of conjugated molecules can exhibit favorable charge transport properties. While this compound acid itself is not highly conductive, its derivatives could be explored as gate dielectrics in organic field-effect transistors (OFETs), where a highly ordered, pinhole-free insulating layer is required. The self-assembling nature of the molecule is advantageous for forming such high-quality films.

Perovskite Solar Cell Passivation: The performance and stability of perovskite solar cells are often limited by defects at the surface and grain boundaries of the perovskite layer. Molecules with functional groups like carboxylic acids can passivate these defects. Research could investigate the use of this compound acid as an interfacial layer to reduce non-radiative recombination and protect the perovskite from moisture, thereby enhancing efficiency and longevity.

Carbon Capture Materials: Porous materials are being extensively studied for CO2 capture. eurekalert.org While this compound acid does not form a permanent porous network on its own, it could be used as a structure-directing agent or a functional component in hybrid materials, such as metal-organic frameworks (MOFs), to enhance CO2 selectivity and capture capacity. eurekalert.org

The table below outlines potential applications in energy and sustainability.

| Application Area | Proposed Role of this compound Acid | Relevant Molecular Properties |

| Organic Solar Cells | Interfacial layer for defect passivation or morphology control. | Carboxylic acid headgroup for surface binding; long alkyl chain for hydrophobicity and film formation. |

| Dielectric Layers | Self-assembled monolayer or multilayer films in capacitors or transistors. | Insulating alkyl chain; ability to form dense, ordered, and defect-free thin films. |

| Sustainable Nanomaterials | Template or building block for bio-inspired, sustainable functional materials. | Derived from potentially renewable precursors; low-energy self-assembly processing. |

Integration with Artificial Intelligence for Autonomous Materials Discovery

The traditional process of materials discovery is often slow and resource-intensive. A new paradigm is emerging that integrates artificial intelligence (AI), machine learning (ML), and robotics to create autonomous platforms that can design, synthesize, and test new materials with minimal human intervention. eurekalert.orgnih.gov This approach holds immense potential for accelerating the discovery of novel materials based on the this compound acid scaffold.

Computational Screening: AI models, trained on existing materials databases, could predict the properties of virtual derivatives of this compound acid. nih.gov For instance, ML algorithms could predict the melting points, liquid crystal phase behavior, or dielectric constants of molecules with different alkyl chain lengths or modifications to the aromatic core.

Active Learning: The AI would identify the most promising candidate molecules for a target application (e.g., the highest predicted dielectric constant). An automated robotic system would then synthesize these specific compounds. This "active learning" loop, where the model's predictions guide the next set of experiments, is far more efficient than random or exhaustive screening. eurekalert.org

Automated Characterization: The newly synthesized materials would be automatically characterized (e.g., using differential scanning calorimetry and X-ray diffraction). The results would be fed back into the database, retraining and improving the AI model for the next cycle of prediction and synthesis.

This autonomous discovery platform could rapidly explore the vast chemical space around the this compound acid structure, uncovering new liquid crystals, dielectric materials, or functional surface modifiers far more quickly than through conventional research methods. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-N-Octadecyloxycinnamic, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of cinnamic acid derivatives with octadecyl alcohol under acidic or coupling reagent conditions. Key parameters include:

- Reaction stoichiometry : Maintaining a 1:1 molar ratio of cinnamic acid to octadecyl alcohol to minimize side reactions .

- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) or carbodiimide-based coupling agents for efficient ester bond formation .

- Purification : Column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FTIR : Identify ester carbonyl (C=O) stretching vibrations at ~1710–1740 cm⁻¹ and aromatic C=C bonds at ~1600 cm⁻¹ .

- ¹H NMR : Confirm alkyl chain integration (δ 0.8–1.5 ppm for CH₂/CH₃ groups) and cinnamate aromatic protons (δ 6.2–7.8 ppm) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (416.636 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mesomorphic properties of this compound derivatives across different studies?

- Methodological Answer :

- Comparative Analysis : Replicate studies using identical alkyl chain lengths and purity standards (>98%) to eliminate variability .

- DSC Calibration : Standardize differential scanning calorimetry (DSC) protocols (heating/cooling rates of 5°C/min under nitrogen) to ensure phase transition consistency .

- Structural Validation : Cross-reference X-ray diffraction (XRD) data with computational models (e.g., DFT) to correlate molecular packing with thermal behavior .

Q. What methodological considerations are essential when designing experiments to study the temperature-dependent phase behavior of this compound in liquid crystalline systems?

- Methodological Answer :

- Sample Preparation : Ensure homogeneous alignment by spin-coating films on rubbed polyimide substrates .

- In Situ Characterization : Combine POM with variable-temperature XRD to correlate texture changes with lattice parameters .

- Kinetic Studies : Measure hysteresis loops during heating-cooling cycles to assess phase stability and reversibility .

Methodological Challenges and Solutions

Q. How can researchers optimize the amphiphilic properties of this compound for drug delivery applications?

- Methodological Answer :

- Critical Micelle Concentration (CMC) : Determine via pyrene fluorescence assays, adjusting alkyl chain length (C18 vs. shorter analogs) to balance hydrophobicity .

- Stability Testing : Monitor drug encapsulation efficiency under physiological pH (7.4) using dynamic light scattering (DLS) .

- Advanced Technique : Small-angle neutron scattering (SANS) to study micelle core-shell structure .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.